(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a pyrazolo-oxazine core fused with a pyrrolidine ring linked to a dimethylamino-substituted pyrazine moiety. Key structural attributes include:
- Pyrazolo-oxazine scaffold: Known for metabolic stability and interactions with biological targets like NLRP3 .
- Dimethylamino-pyrazine substituent: Enhances solubility and target engagement due to basic amine functionality .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)14-9-18-10-15(19-14)26-12-4-6-22(11-12)17(24)13-8-16-23(20-13)5-3-7-25-16/h8-10,12H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGLJXNGMSTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Table 1: Comparison of Pyrazolo-Oxazine Derivatives
*Calculated molecular weight: 371.41 g/mol.
Key Observations :
- Bioactivity : The pyrazolo-oxazine scaffold in GDC-2394 demonstrates high NLRP3 inhibition, attributed to sulfonylurea and amine groups . The target compound lacks these groups but includes a pyrazine substituent, which may confer distinct target interactions.
- Solubility: Dimethylamino groups (target compound) and hydrochloride salts () improve aqueous solubility compared to non-polar analogs like hydroxymethyl derivatives .
Substituent Effects on Pharmacological Properties
Table 2: Role of Substituents in Pyrazolo-Oxazine Derivatives
Key Observations :
- The target compound’s pyrazine group could offer similar benefits, though this remains speculative.
- NLRP3 Selectivity: GDC-2394’s sulfonylurea group is critical for NLRP3 binding, while the target compound’s dimethylamino-pyrazine may target alternative pathways .
Q & A
Q. What are the key synthetic strategies for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Core structure assembly : Formation of the pyrazolo[5,1-b][1,3]oxazine core via cyclization reactions under microwave-assisted conditions to enhance yield and reduce side products .
- Functionalization : Introduction of the pyrrolidin-1-yl methanone group through nucleophilic substitution or coupling reactions, optimized using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the final product with >95% purity . Critical parameters : Temperature control (±2°C), solvent selection (e.g., ethanol/water mixtures for solubility), and catalyst screening (e.g., Pd/C for cross-coupling) are systematically tested using design-of-experiments (DoE) protocols .
Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy : Assignments of aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., pyrazine C=N at ~160 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .
- HPLC-MS : To verify purity and detect trace impurities (<0.1%) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Comparative analysis : Benchmarking against structurally similar compounds (e.g., pyridine derivatives with antidepressant activity or triazoles with antifungal properties) to identify structure-activity relationships (SAR) .
- Orthogonal assays : Replicating results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, cross-referenced with experimental IC50 values .
Q. What experimental designs are suitable for assessing environmental impact and ecotoxicology?
Follow the framework from long-term environmental studies :
- Compartmental analysis : Evaluate persistence in soil/water using OECD 307 guidelines (aerobic biodegradation) and measure logP (predicted ~2.8) to assess bioaccumulation potential .
- Ecotoxicological assays :
- Algal growth inhibition (OECD 201): EC50 determination in Raphidocelis subcapitata.
- Daphnia magna acute toxicity (OECD 202): 48-hour LC50 testing .
- Fate modeling : Use EPI Suite to predict hydrolysis half-life and photodegradation pathways .
Q. How are pharmacokinetic properties (ADME) optimized for in vivo studies?
Key methodologies include:
- SwissADME predictions : Calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five violations, topological polar surface area ~90 Ų) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life and identify cytochrome P450 liabilities .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to improve aqueous solubility (>50 µg/mL) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Normalization : Express results as % viability relative to controls (e.g., MTT assay) with triplicate replicates .
- Cell line profiling : Compare sensitivity in cancer vs. normal cells (e.g., HepG2 vs. HEK293) to assess selectivity .
- Mechanistic studies : Perform ROS detection or caspase-3 activation assays to confirm apoptosis vs. necrotic pathways .
Methodological Tables
| Biological Activity of Structural Analogs | Activity | Target |
|---|---|---|
| Pyridine derivatives | Antidepressant (IC50 50 nM) | Monoamine oxidase |
| Triazole derivatives | Antifungal (MIC 2 µg/mL) | CYP51 |
| Piperazine-based compounds | Anticancer (GI50 1 µM) | Topoisomerase II |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
